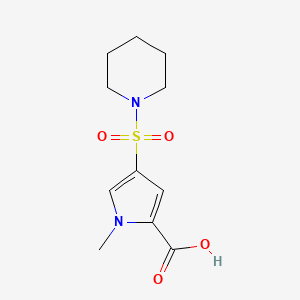
1-methyl-4-(piperidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-methyl-4-(piperidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that appears to be related to the class of compounds discussed in the provided papers. Although the exact compound is not directly mentioned, the papers provide insights into similar structures and functionalities that can help infer the properties and synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds involves the conversion of piperidine carboxylic acids to their corresponding β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal. Subsequent reactions with N-mono-substituted hydrazines yield the target heterocyclic amino acids . This method suggests that a similar approach could be used for the synthesis of 1-methyl-4-(piperidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid, starting from a piperidine precursor and introducing the sulfonyl and carboxylic acid functionalities through appropriate synthetic steps.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation . These techniques are crucial for determining the structure of organic compounds, including the one . The presence of the sulfonyl group and the piperidine moiety in the compound suggests that it would exhibit characteristic peaks in NMR spectra, which would be used to confirm its structure.
Chemical Reactions Analysis
The related compounds studied exhibit reactivity typical of heterocyclic amino acids and can undergo various chemical reactions. For instance, the NH-pyrazoles prepared from hydrazine hydrate can be N-alkylated with alkyl halides . This indicates that the compound may also participate in similar N-alkylation reactions, given its structural similarity.
Physical and Chemical Properties Analysis
The compounds with a sulfamoyl group, similar to the sulfonyl group in the compound of interest, show inhibitory power towards carbonic anhydrase . This suggests that 1-methyl-4-(piperidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid may also interact with enzymes and could have biological activity. Additionally, 4-(p-sulfamoylbenzoyl)-N-methyl-piperidine can lower basal gastric acid secretion, indicating that the compound might share this property due to the presence of the sulfonyl and piperidine groups .
Aplicaciones Científicas De Investigación
Anticancer Potential
1-Methyl-4-(piperidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid and its derivatives have been investigated for their potential anticancer properties. For instance, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents. Some of these synthesized compounds exhibited significant potency as anticancer agents, highlighting the therapeutic potential of this chemical compound in cancer treatment (Rehman et al., 2018).
Structural and Chemical Studies
Studies on the crystal structures of proton-transfer compounds involving 5-sulfosalicylic acid and various aliphatic nitrogen Lewis bases, including pyrrolidine, morpholine, and piperazine, have shed light on the hydrogen-bonding patterns and structural features of these compounds. This research provides valuable insights into the chemical behavior and applications of substances related to 1-methyl-4-(piperidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid in various chemical reactions and processes (Smith et al., 2011).
Novel Molecular Design and Applications
In the realm of molecular design, a new structure incorporates a spiro-piperidine unit in each pyrroline ring of synthetic bacteriochlorins. This design allows for tailoring the bacteriochlorin by nitrogen derivatization and enables the introduction of auxochromes to tune the spectral properties. Such advancements in molecular design and synthesis are crucial for developing new materials with specific properties and applications (Reddy et al., 2013).
Propiedades
IUPAC Name |
1-methyl-4-piperidin-1-ylsulfonylpyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-12-8-9(7-10(12)11(14)15)18(16,17)13-5-3-2-4-6-13/h7-8H,2-6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRZOKMBEVEESD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-(piperidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2553141.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2553142.png)
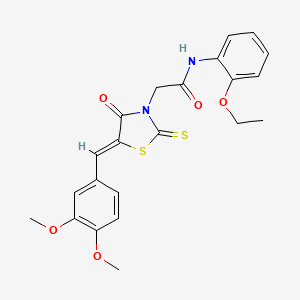
![{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methylphenyl)amine](/img/structure/B2553144.png)
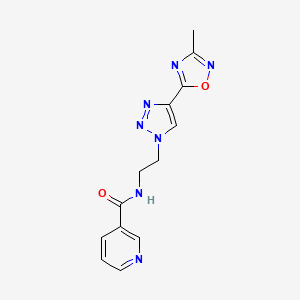




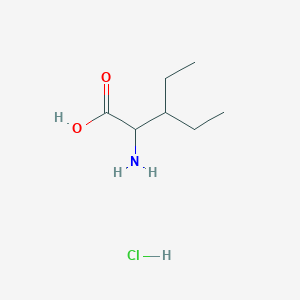

![4-Ethyl-5-fluoro-6-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2553157.png)
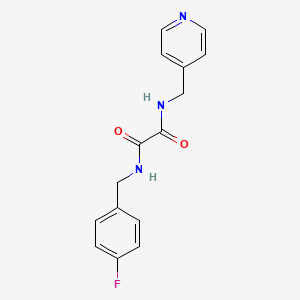
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2553162.png)